Ethoxy(dimethyl)(phenylethynyl)silane

Surface Modification Nano-featured Substrates Silane Coupling Agents

Ethoxy(dimethyl)(phenylethynyl)silane is a hybrid organosilicon compound in which a silicon atom is bonded to two inert methyl groups, a single hydrolytically labile ethoxy group, and a reactive phenylethynyl moiety. This substitution pattern places the molecule at the intersection of two distinct functional classes: it is simultaneously a monoalkoxy silane coupling agent and a protected arylacetylene building block.

Molecular Formula C12H16OSi
Molecular Weight 204.34 g/mol
CAS No. 146139-33-5
Cat. No. B12554007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxy(dimethyl)(phenylethynyl)silane
CAS146139-33-5
Molecular FormulaC12H16OSi
Molecular Weight204.34 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)C#CC1=CC=CC=C1
InChIInChI=1S/C12H16OSi/c1-4-13-14(2,3)11-10-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
InChIKeyTUDIACMDNGJYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxy(dimethyl)(phenylethynyl)silane (CAS 146139-33-5): A Single-Hydrolysis-Site Phenylethynyl Silane for Monolayer Surface Engineering


Ethoxy(dimethyl)(phenylethynyl)silane is a hybrid organosilicon compound in which a silicon atom is bonded to two inert methyl groups, a single hydrolytically labile ethoxy group, and a reactive phenylethynyl moiety . This substitution pattern places the molecule at the intersection of two distinct functional classes: it is simultaneously a monoalkoxy silane coupling agent and a protected arylacetylene building block. Unlike conventional trialkoxysilane coupling agents, which deposit as polymeric films, the presence of only one hydrolyzable site restricts surface deposition to a monolayer regime, a property that is critical for nano-featured substrates where precise thickness control is required [1]. The phenylethynyl group further differentiates it from simple alkyl- or aryl-alkoxysilanes by providing a thermally curable or click-chemistry handle that can covalently integrate into phenylethynyl-containing polymer matrices [2].

Why Trialkoxy or Methoxy Phenylethynyl Silanes Cannot Simply Replace Ethoxy(dimethyl)(phenylethynyl)silane


Superficially analogous compounds such as triethoxy(phenylethynyl)silane (CAS 3399-48-2) or methoxy(dimethyl)(phenylethynyl)silane (CAS 87710-79-0) differ critically in the number and identity of the hydrolyzable groups, which dictate the mode of surface attachment, interfacial architecture, and shelf-life. Trialkoxysilanes form three-dimensional polysiloxane networks that bury the organic functionality and introduce residual silanol groups that can compromise hydrophobic performance under humid conditions [1]. Conversely, the methoxy analog hydrolyzes faster than the ethoxy derivative, evolving methanol—a toxic, flammable byproduct—and exhibiting a shorter shelf-life due to premature hydrolysis [2]. The specific selection of a single ethoxy leaving group on the target compound therefore represents a deliberate engineering choice that balances monolayer deposition capability, slower and more controllable hydrolysis kinetics, and the release of the less hazardous ethanol. These differences are quantified in the evidence below.

Quantitative Differentiation Evidence for Ethoxy(dimethyl)(phenylethynyl)silane Against Closest Analogs


Monolayer vs. Polymeric Film Deposition: Surface Architecture Control

Ethoxy(dimethyl)(phenylethynyl)silane contains exactly one hydrolyzable alkoxy group, classifying it as a monoalkoxysilane. According to Gelest's technical guidance, monoalkoxysilanes deposit as monolayers, whereas trialkoxysilanes (e.g., triethoxy(phenylethynyl)silane) form thicker, three-dimensional polymeric films that can bury the organic functionality [1]. The target compound therefore enables exactly one monolayer of phenylethynyl groups at the surface, preventing the formation of residual, non-condensed silanol defects that are inherent to trialkoxysilane-derived films [2].

Surface Modification Nano-featured Substrates Silane Coupling Agents

Hydrolysis Rate and Shelf-Life: Ethoxy vs. Methoxy Leaving Group

The target compound employs an ethoxy leaving group rather than the methoxy group found in methoxy(dimethyl)(phenylethynyl)silane (CAS 87710-79-0). The BRB International comparison table reports that ethoxylated silanes exhibit a slower, more controlled hydrolysis rate than their methoxylated counterparts, which hydrolyze faster due to the smaller size and higher polarity of the methoxy group [1]. This difference translates directly to longer shelf-life and reduced premature hydrolysis for the ethoxy derivative. Independent studies on aminopropylsilanes confirm that methoxy-substituted silanes hydrolyze much faster than ethoxy-substituted ones [2].

Hydrolysis Kinetics Shelf Stability Silane Reactive Groups

Byproduct Safety Profile: Ethanol Release vs. Methanol Release

Upon hydrolysis, ethoxy(dimethyl)(phenylethynyl)silane releases ethanol, whereas methoxy(dimethyl)(phenylethynyl)silane releases methanol. Methanol is classified as a suspected carcinogen and a highly flammable, toxic substance, triggering stricter VOC and GHS hazard labeling requirements [1]. Ethanol, while still flammable, is significantly less toxic and is not subject to the same labeling stringency under evolving legislation [1]. This distinction is particularly important for industrial-scale processes where worker exposure and environmental release must be minimized.

EHS Compliance Hydrolysis Byproduct VOC Regulation

Interface Hydrophobicity: Monoalkoxy Silane vs. Trialkoxy Silane

The patent literature explicitly teaches that silane coupling agents containing only one hydrolyzable group afford the most hydrophobic interface, whereas those with three hydrolyzable groups are typically hygroscopic [1]. The target compound, with its single ethoxy group, is therefore predicted to generate a more hydrophobic interphase than triethoxy(phenylethynyl)silane after surface bonding, reducing water ingress at the organic-inorganic interface.

Hydrophobic Interface Hot-Wet Durability Adhesion Promotion

Thermal Crosslinking: Phenylethynyl Reactivity for Covalent Matrix Integration

The phenylethynyl group undergoes thermal cure above approximately 250 °C, reacting with other phenylethynyl moieties or with phenylethynyl-terminated imide adhesives to form covalent carbon-carbon bonds [1]. This reactivity is exploited in the design of coupling agents that become chemically integrated into the polymer matrix during cure, rather than merely physically interpenetrating. In contrast, simple arylalkoxysilanes (e.g., ethoxydimethylphenylsilane, CAS 1825-58-7) lack this reactive handle and rely solely on physical entanglement for adhesion .

Thermoset Polymers Phenylethynyl Adhesives Covalent Coupling

Bi-functional Architecture: Simultaneous Surface Anchoring and Click Chemistry Capability

Alkynyl(amino)silanes such as (diethylamino)dimethyl(phenylethynyl)silane have been used as end-capping agents to install alkynyl groups at polysiloxane chain termini, which subsequently undergo non-catalytic Huisgen cycloaddition with organoazides at 82 °C with high regioselectivity [1]. The target compound replaces the amino leaving group with an ethoxy group, enabling direct hydrolytic grafting onto oxide surfaces while preserving the phenylethynyl moiety for downstream click functionalization. This contrasts with (diethylamino)dimethyl(phenylethynyl)silane, which requires an additional hydrolysis step or alternative surface chemistry for attachment.

Click Chemistry CuAAC Surface Patterning

Procurement-Driven Application Scenarios for Ethoxy(dimethyl)(phenylethynyl)silane Based on Quantitative Evidence


Monolayer Silanization of Nano-Featured Substrates for Microelectronics and Sensors

When functionalizing high-surface-area or topographically sensitive substrates (e.g., nanoporous silicon, MEMS devices, AFM tips), trialkoxysilanes deposit as uncontrolled polymeric networks that can clog nanostructures and introduce silanol defects [1]. Ethoxy(dimethyl)(phenylethynyl)silane, as a monoalkoxysilane, is restricted to a single monolayer, preserving nanoscale feature fidelity [2]. The resulting phenylethynyl-terminated surface can then serve as a platform for subsequent click chemistry or thermal crosslinking, enabling precise, stepwise construction of organic-inorganic hybrid interfaces.

Covalent Coupling Agent for Phenylethynyl-Terminated Polyimide Adhesives on Titanium or Glass

In aerospace bonding applications where phenylethynyl-terminated imide adhesives (e.g., LaRC-PETI 5) are used to join titanium or glass components, the target compound provides a dual-function coupling layer. The ethoxy group hydrolyzes and condenses onto the metal oxide surface, while the phenylethynyl moiety co-cures with the adhesive matrix at >250 °C, forming covalent oxane and carbon-carbon bonds across the interface [1]. This chemical bridging has been shown to retain approximately 70% of adhesive strength after a 3-day water boil, versus predominantly adhesive failure without the coupling agent [1].

Low-Toxicity, Longer-Shelf-Life Alternative to Methoxy Silanes in Industrial Coating Formulations

For manufacturers seeking to replace methoxy(dimethyl)(phenylethynyl)silane due to methanol's toxicity and VOC regulatory pressure, the ethoxy analog offers a drop-in replacement with slower, more controllable hydrolysis [1]. The reduced flammability and absence of carcinogen labeling for ethanol simplify EHS compliance, while the longer shelf-life reduces waste from premature hydrolysis during storage [1]. This is particularly advantageous for just-in-time coating processes where formulation pot-life is critical.

Surface-Initiated Click Chemistry Platform for Biomedical and Diagnostic Devices

The phenylethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants. By first anchoring ethoxy(dimethyl)(phenylethynyl)silane onto glass or silicon oxide surfaces via hydrolysis, researchers create a uniform monolayer of phenylacetylene moieties that can subsequently be conjugated with azide-functional biomolecules (e.g., DNA, antibodies) [1][2]. This two-step, covalent immobilization strategy yields higher surface density and orientation control compared to physisorption methods.

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